molecular formula C8H5ClN2O2 B12007981 2-(4-Chloro-2-nitrophenyl)acetonitrile

2-(4-Chloro-2-nitrophenyl)acetonitrile

Cat. No.: B12007981
M. Wt: 196.59 g/mol
InChI Key: LLMNPCDIPYPKHC-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H5ClN2O2. It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-nitrophenyl)acetonitrile typically involves the nitration of benzyl cyanide. The process begins by mixing nitric acid and sulfuric acid in a 1:1.5 ratio and cooling the mixture to 0°C. Benzyl cyanide is then added dropwise, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred at temperatures below 10°C for an hour. The reaction mixture is then poured into crushed ice, filtered, and washed with water until the pH reaches 3-4 .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-nitrophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chloro-2-nitrophenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-nitrophenyl)acetonitrile involves its interaction with various molecular targets. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by a catalyst. In substitution reactions, the chloro group is replaced by a nucleophile through a nucleophilic substitution mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both electron-withdrawing groups enhances its utility in various synthetic transformations .

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

2-(4-chloro-2-nitrophenyl)acetonitrile

InChI

InChI=1S/C8H5ClN2O2/c9-7-2-1-6(3-4-10)8(5-7)11(12)13/h1-2,5H,3H2

InChI Key

LLMNPCDIPYPKHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CC#N

Origin of Product

United States

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